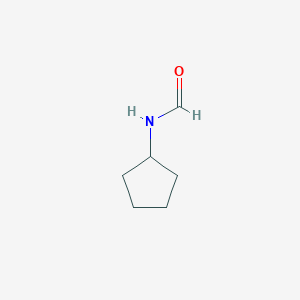
N-cyclopentylformamide
Overview
Description
N-cyclopentylformamide, also known as NCPF, is a chemical compound that is widely used in scientific research. It is a cyclic amide that is commonly used as a solvent and a reagent in organic chemistry. NCPF is known for its unique properties, including its high boiling point, low toxicity, and ability to dissolve a wide range of organic compounds. In
Scientific Research Applications
1. Application in Assessing Fibrotic Reticular Patterns in Lung Diseases
A study by Kim et al. (2011) applied texture-based scores for assessing lung fibrosis, specifically in scleroderma lung disease treated with cyclophosphamide. This quantitative approach provided an objective tool for evaluating treatment efficacy in interstitial lung diseases, where N-cyclopentylformamide derivatives like cyclophosphamide play a role (Kim et al., 2011).
2. Role in Understanding Cyclophosphamide-Induced Hemorrhagic Cystitis
Stillwell and Benson (1988) explored the adverse effects of cyclophosphamide, a related compound of this compound, in causing hemorrhagic cystitis. Their research offers insights into the complications of using such compounds in clinical settings (Stillwell & Benson, 1988).
3. Cyclophosphamide's Antineoplastic and Immunosuppressive Applications
Emadi et al. (2009) discussed the wide usage of cyclophosphamide, closely related to this compound, in cancer treatment and as an immunosuppressant. This review highlights the chemical, pharmacological, and clinical aspects of cyclophosphamide, showcasing its diverse applications in medicine (Emadi et al., 2009).
4. Immunomodulatory Properties in Cancer Therapy
Ahlmann and Hempel (2016) investigated the effects of cyclophosphamide on the immune system, emphasizing its role in cancer therapy and treatment of autoimmune diseases. Their findings underscore the drug’s selective impact on T cells and its potential in tumor vaccination protocols (Ahlmann & Hempel, 2016).
5. Cyclophosphamide in Modulating Gut Microbiota
Lu et al. (2016) researched the protective effect of squid ink polysaccharide against intestinal dysbiosis induced by cyclophosphamide. Their study links this compound derivatives to the manipulation of gut microbiota in chemotherapy contexts (Lu et al., 2016).
6. Long-term Impact on Lung Function and Health Status
Tashkin et al. (2007) explored the long-term effects of cyclophosphamide treatment on lung disease, providing valuable data on the duration of its benefits and side effects. This study highlights the importance of considering long-term outcomes in treatments involving this compound derivatives (Tashkin et al., 2007).
properties
IUPAC Name |
N-cyclopentylformamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-7-6-3-1-2-4-6/h5-6H,1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLHQTSQMKMTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291514 | |
| Record name | N-cyclopentylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41215-40-1 | |
| Record name | NSC76129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-cyclopentylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



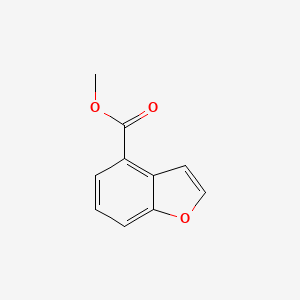
![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)
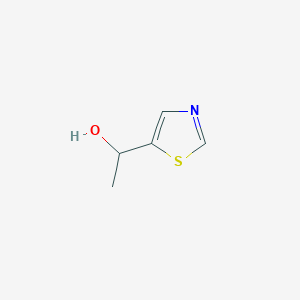
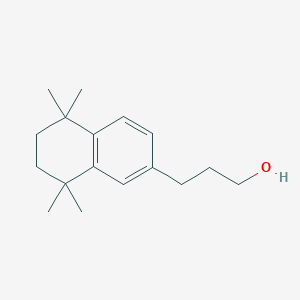
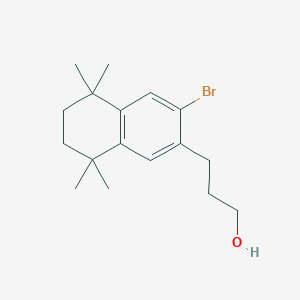

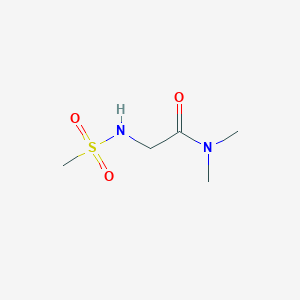
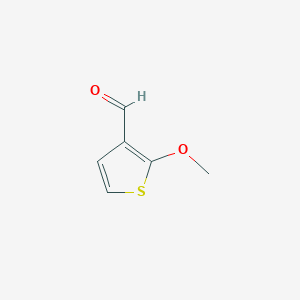
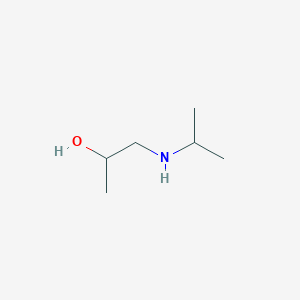
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3136170.png)
![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)
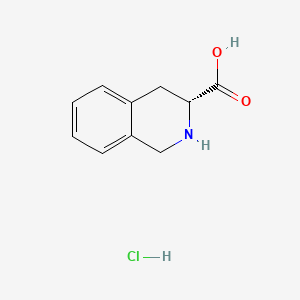
![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)